molecular formula C20H17NO6 B2570608 Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate CAS No. 477501-17-0

Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate

Cat. No.: B2570608
CAS No.: 477501-17-0
M. Wt: 367.357
InChI Key: XVYKOIQKXIGKTN-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate is a benzofuran-derived compound featuring a 2-carboxylate ethyl ester and a 3-substituted benzamido group with a para-methoxycarbonyl moiety. The presence of the methoxycarbonylbenzamido group at position 3 may enhance lipophilicity and influence binding affinity to biological targets, making this compound a candidate for therapeutic exploration.

Properties

IUPAC Name

ethyl 3-[(4-methoxycarbonylbenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-3-26-20(24)17-16(14-6-4-5-7-15(14)27-17)21-18(22)12-8-10-13(11-9-12)19(23)25-2/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYKOIQKXIGKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Functional Group Influence

  • Amide vs. Sulfonamide : The target compound’s benzamido group may offer greater hydrolytic stability compared to sulfonamides (e.g., ’s compound), which are prone to enzymatic degradation. However, the methoxycarbonyl ester could still undergo hydrolysis under acidic/basic conditions .
  • Ether vs.

Molecular Properties

  • The target compound’s higher molar mass (~367 g/mol) compared to simpler esters (e.g., ethyl benzofuran-2-carboxylate, 190 g/mol) suggests reduced bioavailability but enhanced target specificity due to the bulky benzamido group .
  • Metsulfuron methyl ester’s triazine-sulfonylurea structure exemplifies agrochemical design, diverging from the pharmacological focus of benzofuran derivatives .

Stability and Reactivity

  • Ethyl benzofuran-2-carboxylate undergoes hydrolysis in DMF/water, forming isomers (combined yield: ~9%) .

Research Findings and Implications

  • Pharmacological Screening : Compounds with para-substituted benzamido groups (e.g., methoxycarbonyl) show improved cellular uptake due to increased lipophilicity, a trait observed in antitumor agents .
  • Synthetic Modifications : Introducing piperidine or sulfonamide moieties (Evidences 4–5) diversifies reactivity and target engagement, guiding structure-activity relationship (SAR) studies for drug discovery.

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